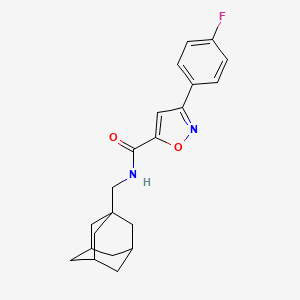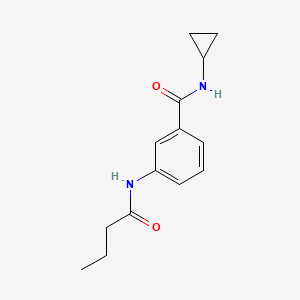
N-(1-adamantylmethyl)-3-(4-fluorophenyl)-5-isoxazolecarboxamide
Descripción general
Descripción
N-(1-adamantylmethyl)-3-(4-fluorophenyl)-5-isoxazolecarboxamide, commonly known as AFAIK, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. AFAIK belongs to the class of isoxazolecarboxamides and has shown promising results in various scientific studies.
Mecanismo De Acción
The exact mechanism of action of AFAIK is not yet fully understood. However, it is believed to act on the glutamatergic system by modulating the activity of N-methyl-D-aspartate (NMDA) receptors. AFAIK has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Biochemical and Physiological Effects:
AFAIK has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. AFAIK has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AFAIK has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. AFAIK is also stable and has a long shelf life. However, AFAIK has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal models. AFAIK is also relatively expensive compared to other compounds used in lab experiments.
Direcciones Futuras
There are several future directions for the study of AFAIK. One potential direction is to investigate its potential therapeutic properties in other neurological disorders such as multiple sclerosis and Huntington's disease. Another direction is to study the effects of AFAIK on the gut-brain axis, as there is emerging evidence that the gut microbiome plays a crucial role in neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of AFAIK and to optimize its pharmacological properties.
Conclusion:
In conclusion, AFAIK is a synthetic compound that has shown promising results in various scientific studies. It has potential therapeutic properties for the treatment of neurological disorders, inflammation, and pain. AFAIK's mechanism of action is not fully understood, but it is believed to act on the glutamatergic system by modulating NMDA receptors and increasing BDNF levels. AFAIK has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of AFAIK, including investigating its potential therapeutic properties in other neurological disorders and optimizing its pharmacological properties.
Aplicaciones Científicas De Investigación
AFAIK has been extensively studied for its potential therapeutic properties. It has shown promising results in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. AFAIK has also shown anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c22-17-3-1-16(2-4-17)18-8-19(26-24-18)20(25)23-12-21-9-13-5-14(10-21)7-15(6-13)11-21/h1-4,8,13-15H,5-7,9-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQCVNAEXFBFGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC(=NO4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(4-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4796244.png)


![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B4796274.png)
![N-(sec-butyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4796282.png)
![2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4796285.png)
![2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4796300.png)
![5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4796327.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B4796335.png)
![4-(butylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4796341.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4796356.png)

